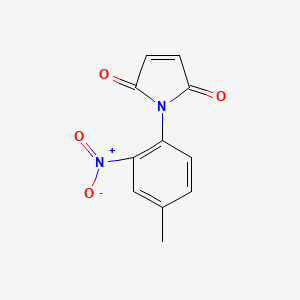
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPD belongs to the class of pyrrole-2,5-dione derivatives and has been found to possess various biological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione and its derivatives have been investigated as corrosion inhibitors. A study by Zarrouk et al. (2015) demonstrated their effectiveness in protecting carbon steel against corrosion in hydrochloric acid medium. Their work highlighted that these compounds adhere to the steel surface mainly through chemisorption, contributing significantly to corrosion protection (Zarrouk et al., 2015).
Medical Research
In the field of medical research, 1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase. Rooney et al. (1983) synthesized a series of these derivatives and found that compounds with large lipophilic 4-substituents are generally potent inhibitors of this enzyme in vitro (Rooney et al., 1983).
Conducting Polymers and Electrochromic Devices
Another application lies in the synthesis of soluble conducting polymers for electrochromic devices. Variş et al. (2006) synthesized isomers of this compound and successfully polymerized them to create polymers suitable for electrochromic applications. Their work provides insights into the material's suitability for such devices due to its desirable properties like fast switching time and high optical contrast (Variş et al., 2006).
Polymer Solar Cells
1H-pyrrole-2,5-dione derivatives are also being used in polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using these derivatives, which significantly enhanced the power conversion efficiency of polymer solar cells by improving electron extraction and reducing exciton recombination (Hu et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds such as 2-methyl-4-nitrophenol have been studied and are known to interact with various biological targets
Biochemical Pathways
For instance, 2-Methyl-4-nitrophenol is reported to be one of the compounds in diesel exhaust particles that shows potential vasodilatation activity in rats
Action Environment
The action of 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action could be affected by factors such as temperature, pH, and the presence of other chemicals
Propriétés
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSSXQLSMUDQIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

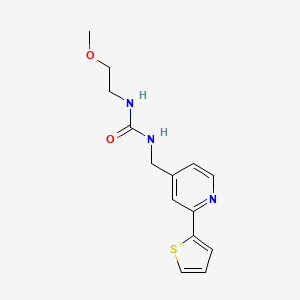
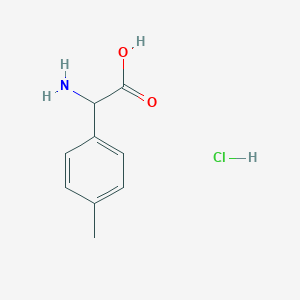
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
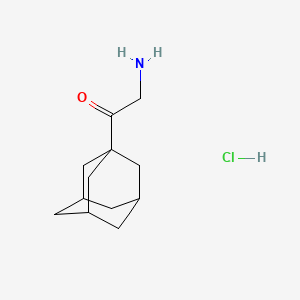
![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)
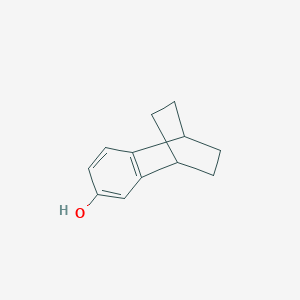
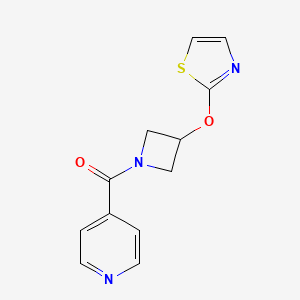
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
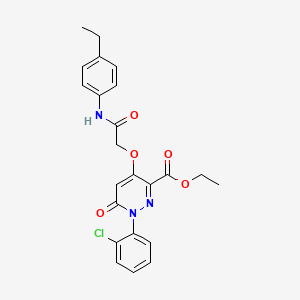

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)